REACTION_CXSMILES
|
Br[C:2]1[S:3][CH:4]=[CH:5][C:6]=1[CH3:7].[Mg].[CH3:9][O:10][CH2:11][CH2:12]OS(C1C=CC(C)=CC=1)(=O)=O>C(OCC)C>[CH3:9][O:10][CH2:11][CH2:12][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[CH3:7]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1SC=CC1C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
308 mg
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
diethyl ether,until
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
COCCOS(=O)(=O)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added drop-wise
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
ADDITION
|
Details
|
The remaining solution was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling down to room temp.
|
Type
|
CUSTOM
|
Details
|
the mixture was quenched with ammonium chloride solution saturated
|
Type
|
EXTRACTION
|
Details
|
extracted with tert. butylmethyl ether
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesiumsulfate-dihydrate
|
Type
|
CUSTOM
|
Details
|
purified on silica gel with eluent n-heptane and tert.butylmethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
COCCC=1SC=CC1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |